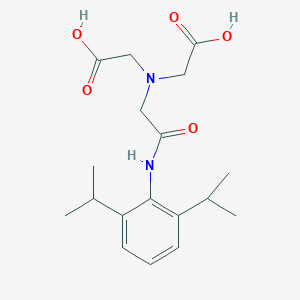

Dimethyl 4,4'-disulfanediyldibenzoate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of dimethyl 4,4'-disulfanediyldibenzoate and related compounds involves strategic chemical reactions to form the desired molecular structures. A notable method includes the lithiation of dibenzothiophene, followed by reactions with various agents to introduce the disulfanediyldibenzoate group. For example, Kimura et al. (1996) described the preparation of 1,1-dimethyldibenzo[bc,fg][1,4]silathiapentalene, a structurally related compound, through the treatment of dibenzothiophene derivatives, demonstrating a foundational approach for synthesizing complex sulfur-containing aromatic compounds (Kimura et al., 1996).

Molecular Structure Analysis

The molecular structure of dimethyl 4,4'-disulfanediyldibenzoate and similar compounds is characterized by specific bond lengths, angles, and conformations that influence their chemical behavior. X-ray diffraction techniques have been instrumental in determining these structural details. For instance, the structure of 2,2′-(Disulfanediyl)dibenzoic acid N,N-dimethylformamide monosolvate was analyzed, revealing intricate details about bond angles and distances that could be analogous to the target compound's structure (Tan & Tiekink, 2020).

Chemical Reactions and Properties

Dimethyl 4,4'-disulfanediyldibenzoate undergoes various chemical reactions that highlight its reactivity and potential for further chemical modification. The compound's sulfone and sulfoxide derivatives, for example, exhibit unique reactivities due to their sulfur-containing functional groups. Research on dimethyl sulfoxide demonstrates its utility in organic synthesis, potentially offering insights into the reactivity of dimethyl 4,4'-disulfanediyldibenzoate's sulfoxide or sulfone derivatives (Jones-Mensah, Karki, & Magolan, 2016).

Physical Properties Analysis

The physical properties of dimethyl 4,4'-disulfanediyldibenzoate, such as melting point, boiling point, and solubility, are crucial for understanding its behavior in different environments. While specific data on this compound may be scarce, studies on similar compounds can provide valuable insights. The high thermal stability of sulfonated polybenzimidazoles derived from related sulfone compounds indicates that dimethyl 4,4'-disulfanediyldibenzoate might also possess significant thermal resistance (Shengbo, Huang, & Yan, 2005).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, define dimethyl 4,4'-disulfanediyldibenzoate's interactions in chemical processes. The compound's sulfone and sulfoxide derivatives are particularly noteworthy for their roles as intermediates in organic synthesis, suggesting a broad range of chemical behaviors that could be explored for dimethyl 4,4'-disulfanediyldibenzoate (Jones-Mensah, Karki, & Magolan, 2016).

Wissenschaftliche Forschungsanwendungen

Organic Chemistry Applications : Dimethyl sulfoxide, a related compound, is used as a substrate, building block, and synthon in organic chemistry, beyond its traditional role as a solvent and oxidant (Jones-Mensah, Karki, & Magolan, 2016).

Surface Chemistry : Dimethyl disulfide reacts with copper surfaces to form thiolate species, which decompose to form methyl groups. This process involves methane and C(2) hydrocarbon desorption, removing carbon and depositing atomic sulfur (Furlong et al., 2010).

Organic Synthesis and Catalysis : Oxidative cleavage of aryl or alkyl tert-butyl sulfides with dimethyl sulfoxide/hydrobromic acid produces symmetrical aryl or alkyl disulfides, useful in organic synthesis and catalysis (Dickman et al., 1993).

Neuroprotective Effects : Dimethyl Sulfoxide (DMSO) inhibits glutamate responses in hippocampal neurons and protects against excitotoxic death, suggesting potential use in treating neurodegenerative conditions (Lu & Mattson, 2001).

Electrochemical Applications : The cathodic reduction of 2,3-bis(phenylsulphonyl)-1,4-dimethylbenzene in dimethyl sulphoxide leads to the production of 1,4-dimethyl-2-(phenylsulphonyl)benzene and 1,4-d (Novi et al., 1984).

Oxidation Studies : Electrochemical oxidation of 4,6-dimethyldibenzothiophene on a BDD electrode produces sulfoxide and sulfone derivatives, with a high conversion to sulfoxide after 60 minutes of electrolysis (Ornelas Dávila et al., 2021).

Hydrodesulfurization : Dibenzothiophenes exhibit unusual reactivity compared to thiophene and benzothiophene, leading to new organometallic complexes and a unique desulfurization reaction (Vicic & Jones, 1999).

Geological Indicators : The 4,6-DMDBT ratio can effectively serve as a maturity indicator for source rocks within the oil generation window (Li et al., 2013).

Safety And Hazards

The safety and hazards of Dimethyl 4,4’-disulfanediyldibenzoate are not fully detailed in the retrieved data. However, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing. Also, ingestion and inhalation should be avoided4.

Zukünftige Richtungen

The future directions of research and applications involving Dimethyl 4,4’-disulfanediyldibenzoate are not currently available in the retrieved data. Further research may be required to obtain this information.

Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to specific scientific literature or databases.

Eigenschaften

IUPAC Name |

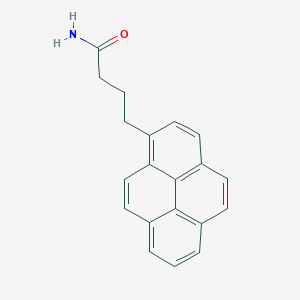

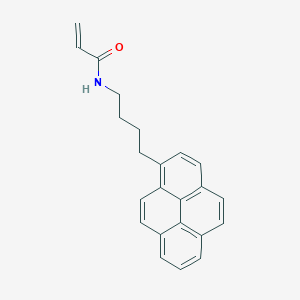

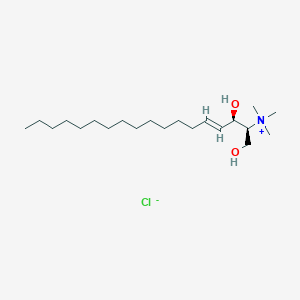

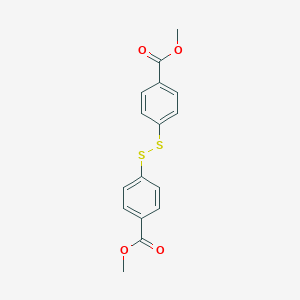

methyl 4-[(4-methoxycarbonylphenyl)disulfanyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4S2/c1-19-15(17)11-3-7-13(8-4-11)21-22-14-9-5-12(6-10-14)16(18)20-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCZYLQMVYJBNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

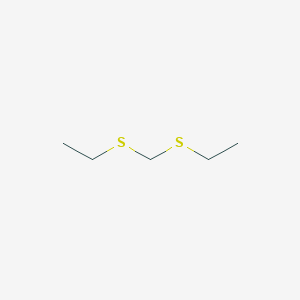

COC(=O)C1=CC=C(C=C1)SSC2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392833 | |

| Record name | Dimethyl 4,4'-disulfanediyldibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 4,4'-disulfanediyldibenzoate | |

CAS RN |

35190-68-2 | |

| Record name | Dimethyl 4,4'-disulfanediyldibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.